2,6-Dichlorobenzylzinc chloride
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Overview
Description
2,6-Dichlorobenzylzinc chloride is an organozinc compound with the molecular formula Cl₂C₆H₃CH₂ZnCl. It is commonly used in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. This compound is known for its reactivity and versatility in forming carbon-carbon bonds, making it valuable in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dichlorobenzylzinc chloride can be synthesized through the reaction of 2,6-dichlorobenzyl chloride with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the following steps:
- Dissolving 2,6-dichlorobenzyl chloride in THF.
- Adding zinc powder to the solution.
- Stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
The resulting product is a solution of this compound in THF .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and precise temperature control are common practices in industrial settings to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichlorobenzylzinc chloride undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Palladium-based catalysts are commonly used in cross-coupling reactions involving this compound.
Solvents: Tetrahydrofuran (THF) is a preferred solvent due to its ability to stabilize the organozinc compound.
Reaction Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures under an inert atmosphere to prevent oxidation.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction and reagents used. In cross-coupling reactions, the primary products are often complex organic molecules with new carbon-carbon bonds .
Scientific Research Applications
2,6-Dichlorobenzylzinc chloride has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Material Science: It is employed in the preparation of advanced materials with specific properties.
Medicinal Chemistry: Researchers use it to develop new drug candidates by forming carbon-carbon bonds in target molecules.
Mechanism of Action
The mechanism of action of 2,6-dichlorobenzylzinc chloride in chemical reactions involves the transfer of the benzyl group to a target molecule. In palladium-catalyzed cross-coupling reactions, the compound undergoes oxidative addition to form a palladium complex, followed by transmetalation and reductive elimination steps to form the final product. The zinc atom plays a crucial role in stabilizing the intermediate species and facilitating the transfer of the benzyl group .
Comparison with Similar Compounds
Similar Compounds
- 2-Chlorobenzylzinc chloride
- 3-Chlorobenzylzinc chloride
- 4-Chlorobenzylzinc chloride
Comparison
2,6-Dichlorobenzylzinc chloride is unique due to the presence of two chlorine atoms on the benzyl ring, which can influence its reactivity and selectivity in chemical reactions. Compared to other benzylzinc chlorides, it may offer different steric and electronic properties, making it suitable for specific applications where other compounds may not perform as effectively .
Properties
IUPAC Name |
chlorozinc(1+);1,3-dichloro-2-methanidylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2.ClH.Zn/c1-5-6(8)3-2-4-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXQINBXYHNHIM-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=C(C=CC=C1Cl)Cl.Cl[Zn+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3Zn |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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